

Measuring BTK Degradation: Application Notes and Protocols for Determining DC50 and Dmax

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Compound of Interest

Compound Name: *BTK ligand 12*

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Introduction

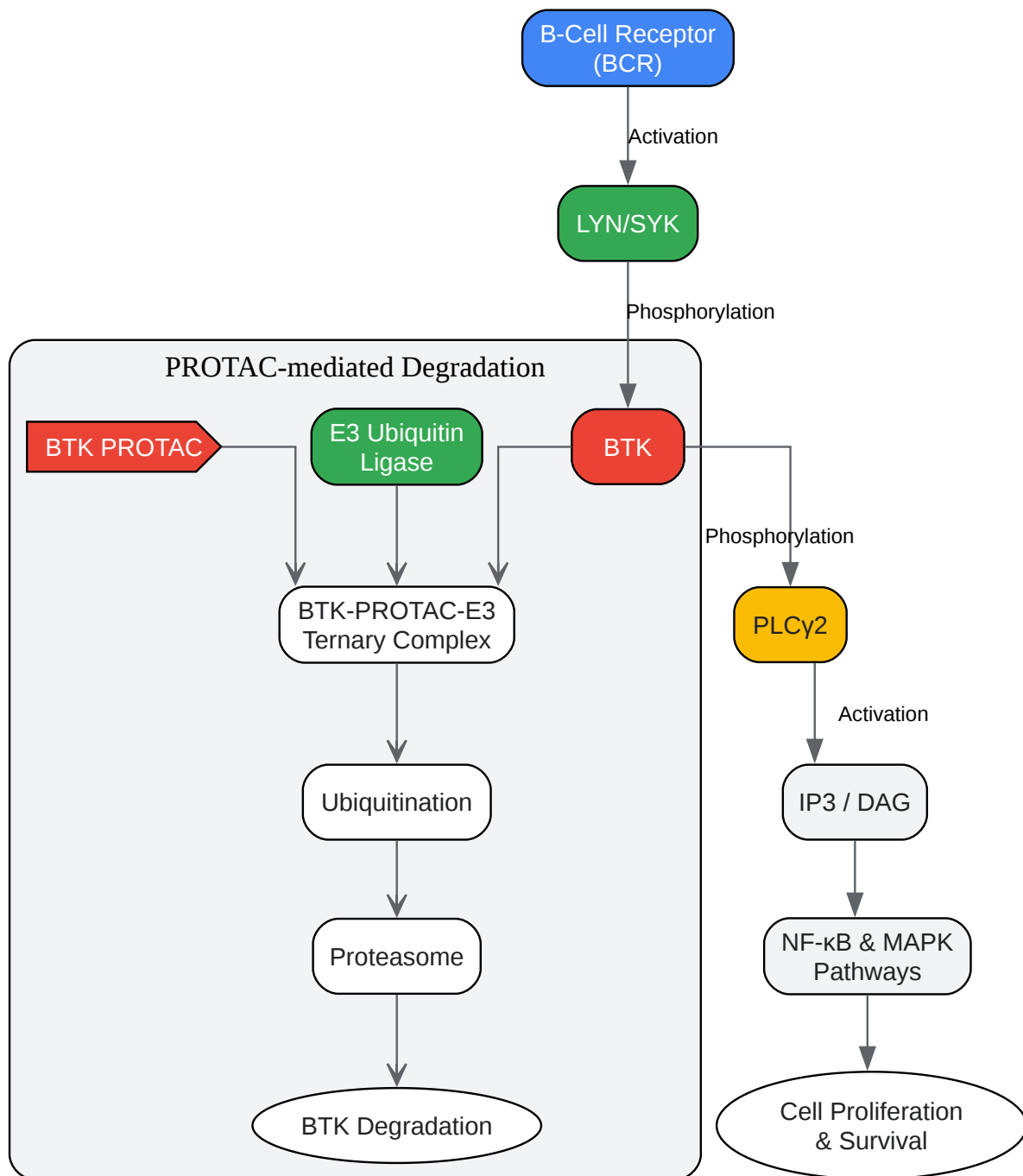
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. A key class of molecules driving this strategy is Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Bruton's tyrosine kinase (BTK) is a clinically validated target in various B-cell malignancies, and the development of BTK-degrading PROTACs represents a promising therapeutic avenue.^{[1][2][3]}

The efficacy of a protein degrader is characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, indicating the potency of the compound. Dmax is the maximal percentage of protein degradation achievable with a given degrader, reflecting its efficacy. Accurate determination of these parameters is crucial for the preclinical evaluation and optimization of BTK degraders.

These application notes provide detailed protocols for quantifying BTK protein levels in cells to determine the DC50 and Dmax values of BTK degraders. The methodologies described include Western Blotting, In-Cell Western (ICW) assays, and the HiBiT/NanoBRET luminescent assay.

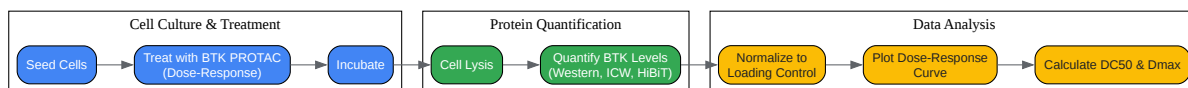
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for determining DC50 and Dmax.



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Caption: BTK signaling pathway and PROTAC-mediated degradation.



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Caption: General workflow for determining DC50 and Dmax of BTK degraders.

Data Presentation

The following table summarizes the DC50 and Dmax values for several published BTK PROTACs in different cell lines.

PROTAC	E3 Ligase Ligand	Cell Line	DC50 (nM)	Dmax (%)	Reference
MT-802	Pomalidomide (CRBN)	Mino	~5	>95	[2]
RC-1	Pomalidomide (CRBN)	Mino	<100	~90	[4]
IR-1	Pomalidomide (CRBN)	Mino	<10	~90	[4]
NC-1	Pomalidomide (CRBN)	Mino	2.2	97	[4]
PTD10	Pomalidomide (CRBN)	Ramos	0.5	>95	[5]
PTD10	Pomalidomide (CRBN)	JeKo-1	0.6	>95	[5]
DD-04-015	Thalidomide (CRBN)	THP-1	~200	Not Specified	[6]
UBX-382	Thalidomide (CRBN)	TMD-8	~4	>90	[7]

Experimental Protocols

Western Blot Analysis for BTK Degradation

Western blotting is a widely used technique to separate and identify proteins. This protocol outlines the steps to quantify the amount of BTK protein remaining in cells after treatment with a degrader.[1]

Materials:

- PROTAC-treated and control cell lysates
- SDS-PAGE gels and running buffer

- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against BTK
- Primary antibody against a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 μ g) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
- Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C with gentle agitation.[1]
- Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[1]

- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Washing: Repeat the washing step as in step 7.[1]
- Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[1]
- Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[1][8]

In-Cell Western (ICW) Assay

The In-Cell Western assay is a plate-based quantitative immunofluorescent method that offers higher throughput compared to traditional Western blotting.[9][10]

Materials:

- Adherent cells cultured in 96-well plates
- BTK PROTAC
- Fixing solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
- Primary antibody against BTK
- Normalization antibody (e.g., anti-GAPDH) or a cell stain
- IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
- Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

- **Cell Seeding and Treatment:** Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat cells with a serial dilution of the BTK PROTAC for the desired time.
- **Fixation and Permeabilization:** After treatment, remove the media and fix the cells with fixing solution. Wash the cells and then permeabilize them with permeabilization buffer.[10]
- **Blocking:** Block the cells with blocking buffer for 1.5 hours at room temperature.[11]
- **Primary Antibody Incubation:** Incubate the cells with a cocktail of the primary anti-BTK antibody and a normalization antibody overnight at 4°C.
- **Washing:** Wash the plate multiple times with wash buffer (e.g., 0.1% Tween 20 in PBS).
- **Secondary Antibody Incubation:** Incubate the cells with a cocktail of the corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- **Washing:** Repeat the washing step.
- **Imaging:** Scan the plate using an infrared imaging system.
- **Analysis:** Quantify the fluorescence intensity for both the target protein (BTK) and the normalization control. Normalize the BTK signal to the normalization control.

HiBiT/NanoBRET Assay for Real-Time Degradation Monitoring

The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein. When the HiBiT-tagged protein is present, it can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, generating a luminescent signal that is directly proportional to the amount of the target protein.[8][12]

Materials:

- Cell line with endogenously HiBiT-tagged BTK
- LgBiT protein or a cell line stably expressing LgBiT

- White, 96-well or 384-well assay plates
- BTK PROTAC
- Nano-Glo® Live Cell Reagent or Nano-Glo® HiBiT Lytic Detection System
- Luminometer

Procedure:

- Cell Seeding: Plate the HiBiT-BTK expressing cells in a white assay plate.
- PROTAC Treatment: Prepare serial dilutions of the BTK PROTAC and add them to the cells.
- Luminescence Measurement (Kinetic): For real-time monitoring, add the Nano-Glo® Live Cell Substrate to the medium before or at the same time as the PROTAC. Measure luminescence at regular intervals using a luminometer with a live-cell incubator.[8]
- Luminescence Measurement (Endpoint): For an endpoint assay, after the desired incubation time with the PROTAC, add a lytic reagent containing the NanoLuc substrate and LgBiT protein. Measure luminescence using a plate reader.[8]
- Analysis: Normalize the luminescence signals to a vehicle-treated control. For endpoint assays, plot the dose-response curves to determine the DC50 and Dmax. For kinetic assays, the rate of degradation and the time to reach Dmax can also be determined.[8][13]

Data Analysis and Interpretation

For all the described methods, the final step involves plotting the normalized protein levels against the logarithm of the degrader concentration. A non-linear regression analysis (e.g., [log]inhibitor vs. response -- Variable slope (four parameters)) is then used to fit the data and determine the DC50 and Dmax values.[14]

It is important to note that DC50 and Dmax values can be time-dependent.[15] Therefore, it is recommended to perform a time-course experiment to identify an optimal endpoint for the dose-response studies.[16] The choice of cell line is also critical, as the expression levels of BTK and the components of the ubiquitin-proteasome machinery can influence the degradation efficiency.

By following these detailed protocols, researchers can reliably and accurately measure the DC50 and Dmax of BTK degraders, enabling the robust characterization and advancement of this promising class of therapeutic agents.

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